molecular formula C6H13NO B8187156 Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel-

Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel-

Cat. No.: B8187156
M. Wt: 115.17 g/mol
InChI Key: KKBCPZUWBKCECT-NTSWFWBYSA-N
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Description

Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- is a chiral aminocyclopentanol derivative characterized by a cyclopentane ring substituted with an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 1, and hydroxyl (-OH) at position 1. The stereochemical descriptor "(1R,2S)-rel-" indicates the relative configuration of the stereocenters, where the R and S configurations are assigned to positions 1 and 2, respectively, based on Cahn-Ingold-Prelog priorities . Such compounds are often intermediates in asymmetric catalysis or pharmaceuticals due to their chiral centers .

Properties

IUPAC Name

(1R,2S)-2-amino-1-methylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBCPZUWBKCECT-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@H]1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentene Oxide Synthesis

The foundational step in numerous routes involves the oxidation of cyclopentene to cyclopentene oxide. Source describes a method using phthalic anhydride and hydrogen peroxide (50% concentration) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP). This approach avoids hazardous peracids like m-chloroperbenzoic acid, improving industrial safety. Typical conditions yield cyclopentene oxide at 90–110°C over 2–24 hours, with a solvent-to-substrate ratio of 2–10 mL/g.

Amino Group Introduction via Ring-Opening

Ring-opening of cyclopentene oxide with benzylamine generates racemic 2-(N-benzylamino)-1-cyclopentanol. Source specifies a benzylamine-to-epoxide molar ratio of 0.9–1.05:1, with reactions conducted in water or water/O-dichlorobenzene mixtures at 95–110°C. The product is isolated in yields exceeding 80% after 2–24 hours. For the target methylated derivative, substituting benzylamine with methylamine or its protected analogs could introduce the 1-methyl group. However, methylamine’s volatility necessitates pressurized reactors or alternative protecting strategies.

Methylation Strategies

Post-ring-opening methylation remains underexplored in the literature. A plausible route involves treating 2-amino-1-cyclopentanol with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile. Source demonstrates analogous methylation using iodomethane in THF with t-BuOK as a base, achieving 86% yield for a cyclopropane derivative. Adapting this to the cyclopentanol scaffold would require steric considerations to favor methylation at the 1-position over the amino group.

Asymmetric Hydrogenation of Enamine Intermediates

Enamine Synthesis

Enamine precursors enable stereocontrolled hydrogenation. For example, source synthesizes 3-amino-1-cyclopentanol via hydrogenation of a cyclic enamine using palladium on carbon (Pd/C) under 0.5 MPa H₂ at 50–60°C. To adapt this for 2-amino-1-methylcyclopentanol, a pre-methylated enamine (e.g., 1-methyl-2-enamylcyclopentanol) must be prepared.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Source resolves racemic 2-(N-benzylamino)-1-cyclopentanol using R-(-)-mandelic acid, achieving enantiomeric excess (ee) >98% via crystallization. For the methylated analog, mandelic acid or tartaric acid derivatives could separate (1R,2S) and (1S,2R) enantiomers. Optimal conditions involve 0.5–0.7 equivalents of resolving agent in isopropanol at 50–60°C, followed by cooling to 10°C for crystallization.

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) offers an alternative. Source employs silica gel chromatography for intermediates with dr = 3:1, suggesting that the target compound’s methyl group may improve resolution due to increased steric differentiation.

Hydrochloride Salt Formation

Reaction Conditions

Conversion of the free base to its hydrochloride salt enhances stability and crystallinity. Source treats (1R,2R)-2-amino-1-cyclopentanol with hydrogen chloride gas in 2-propanol at 15–25°C, achieving yields >95%. For the methylated derivative, analogous conditions would apply, with careful pH control to prevent demethylation.

Crystallization and Purification

Aging the hydrochloride slurry at 10–15°C for 1–2 hours followed by filtration yields high-purity product. Source reports crystal yields of 90–95% after washing with cold 2-propanol.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Stereoselectivity (dr/ee)Scalability
Epoxide Ring-OpeningPhthalic anhydride, H₂O₂80–85RacemicHigh
Asymmetric HydrogenationRu-BINAP, H₂70–754.5:1 drModerate
Diastereomeric SaltR-(-)-Mandelic acid60–65>98% eeModerate
ChromatographicChiral HPLC column50–5599% eeLow

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_{6}H13_{13}N\O
  • Molecular Weight : 113.17 g/mol
  • Structure : The compound features a cyclopentane ring with an amino group and a hydroxyl group, contributing to its unique reactivity and biological activity.

Chemistry

Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- serves as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which is crucial in pharmaceutical development.

Key Reactions :

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes using potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to form amines or alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution : The amino group participates in nucleophilic substitution reactions.
Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateKetones/Aldehydes
ReductionSodium borohydrideAmines/Alcohols
SubstitutionVarious nucleophilesSubstituted derivatives

Biology

In biological research, the compound has been studied for its potential roles in enzyme inhibition and as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate various biological pathways.

Mechanism of Action :
The amino and hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, influencing their activity.

Medicine

Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- is investigated for its potential therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation.
  • Analgesic Properties : It shows promise in modulating pain perception pathways.

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Study 2: Anxiolytic Properties

In another investigation using the elevated plus maze test in mice, animals treated with Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- exhibited increased time spent in open arms compared to untreated controls. This suggests reduced anxiety levels due to the compound's anxiolytic effects.

Mechanism of Action

The mechanism by which Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules . These interactions can modulate biological activities, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations:

Stereochemical Influence: The rel-(1R,2S) configuration in the target compound and its analogs (e.g., (1R,2S)-2-Aminocyclopentanol) is critical for enantioselective applications. For instance, highlights that stereochemical outcomes in catalysis depend on ligand-metal interactions, which could apply to the synthesis of the target compound . The (1R,2R)-rel- diastereomer (e.g., CAS 31775-67-4) exhibits distinct physical properties, such as higher melting points (191–196°C) due to ionic interactions in its hydrochloride form .

Substituent Effects: The methyl group at position 1 in the target compound likely enhances lipophilicity compared to non-methylated analogs like (1R,2S)-2-Aminocyclopentanol. This modification could improve membrane permeability in drug design . Carboxylic acid derivatives (e.g., ) show increased polarity, affecting solubility and hydrogen-bonding capacity .

Synthetic Pathways: Asymmetric catalysis methods described in , such as metal-ligand complex tuning, may be applicable to synthesizing the target compound’s stereocenters . Hydrochloride salt formation () is a common strategy to improve stability and crystallinity of amino alcohols .

Biological Activity

Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H13NO
  • Molecular Weight : 115.18 g/mol
  • IUPAC Name : (1R,2S)-2-amino-1-methylcyclopentan-1-ol
  • CAS Number : 1400689-45-3

The biological activity of Cyclopentanol, 2-amino-1-methyl-, (1R,2S)-rel- primarily stems from its ability to interact with various molecular targets. The presence of amino and hydroxyl groups allows the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate several biochemical pathways, leading to various therapeutic effects.

1. Enzyme Inhibition

Research indicates that Cyclopentanol derivatives may act as enzyme inhibitors. The compound has been studied for its potential role in inhibiting specific enzymes involved in inflammatory processes. Its structure allows it to engage in non-covalent interactions with target proteins, which can alter enzyme kinetics and pathways.

2. Neuroprotective Effects

Some studies have suggested that this compound may exhibit neuroprotective properties. Its structural analogs have shown promise in protecting neuronal cells from apoptosis and oxidative stress, which are critical factors in neurodegenerative diseases .

3. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory disorders .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of Cyclopentanol on trypsin activity. The results demonstrated that the compound could inhibit trypsin with an IC50 value comparable to standard inhibitors, suggesting its potential use in therapeutic applications targeting proteolytic enzymes involved in inflammation .

Case Study 2: Neuroprotection

In a model of neurodegeneration, Cyclopentanol was administered to assess its protective effects against oxidative stress-induced cell death. The findings indicated a significant reduction in cell death rates compared to untreated controls, supporting the hypothesis that this compound could be beneficial in neuroprotective therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits trypsin activity
Anti-inflammatoryReduces TNF-α and IL-6 production
NeuroprotectionProtects neuronal cells from apoptosis

Q & A

How can the stereochemical integrity of (1R,2S)-rel-2-amino-1-methylcyclopentanol be maintained during synthesis?

Level: Advanced
Methodological Answer:
The stereochemical control of this compound relies on chiral catalysts and reaction optimization. For example, chiral N,N'-dioxide/metal complexes (e.g., L-RaPr2/Sc(OTf)₃ or L-PrPr2/Mg(OTf)₂) can induce diastereodivergence by modulating the transition state during Michael-alkylation or cyclopropanation steps . Lower temperatures (0°C) and prolonged reaction times (72 hours) favor higher enantioselectivity (up to 99% ee) by reducing kinetic competition between pathways. Substrate substitution patterns (e.g., electron-withdrawing groups on α-ketoesters) further stabilize intermediates, enhancing stereochemical fidelity .

What analytical techniques are critical for confirming the relative configuration of (1R,2S)-rel-2-amino-1-methylcyclopentanol?

Level: Basic
Methodological Answer:
Key techniques include:

  • X-ray crystallography : Definitive determination of absolute configuration via N-Boc derivative analysis .
  • Chiral HPLC : Separation of enantiomers using cellulose-based columns (e.g., Chiralpak IA) with polar organic mobile phases .
  • NMR spectroscopy : NOESY correlations between the amino and methyl groups resolve spatial proximity, while 1^1H-1^1H coupling constants (e.g., J1,2J_{1,2}) confirm cycloalkane ring puckering .
  • Circular Dichroism (CD) : Verifies enantiomeric excess by comparing Cotton effects with known standards .

How do reaction conditions influence the diastereoselectivity of this compound’s synthesis?

Level: Advanced
Methodological Answer:
Diastereoselectivity is highly sensitive to:

  • Metal catalysts : Sc(OTf)₃ favors rel-(1R,2S,3R) products via aza-ortho-xylylene intermediate trapping, while Mg(OTf)₂ promotes rel-(1S,2S,3R) isomers through direct SN2 substitution .
  • Temperature : Elevated temperatures (40°C) accelerate kinetic pathways, often reducing selectivity, whereas lower temperatures (0–25°C) favor thermodynamic control .
  • Base stoichiometry : Excess base (1.3 equiv.) minimizes protonation of intermediates, stabilizing enolate species critical for stereochemical outcomes .

What mechanistic insights explain the impact of substituents on enantioselectivity in related cyclopropane derivatives?

Level: Advanced
Methodological Answer:
Substituent effects are governed by:

  • Steric hindrance : Bulky groups (e.g., 2-naphthyl on α-ketoesters) restrict rotational freedom, favoring one transition state .
  • Electronic effects : Electron-withdrawing groups (e.g., halogens at C4/C5 of oxindoles) polarize intermediates, enhancing enantioselectivity by stabilizing charged transition states .
  • Hydrogen bonding : The N–H group in 3-Cl oxindoles participates in non-covalent interactions with catalysts, as evidenced by reduced selectivity in N-methylated analogs .

How can researchers address low yields in the purification of (1R,2S)-rel-2-amino-1-methylcyclopentanol?

Level: Basic
Methodological Answer:
Optimize purification via:

  • Column chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to resolve polar impurities.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) exploit solubility differences between diastereomers .
  • Derivatization : Convert the amino group to a Boc-protected analog to reduce polarity and improve chromatographic separation .

What safety considerations are critical when handling amino-alcohol derivatives like this compound?

Level: Basic
Methodological Answer:

  • Toxicity : Wear PPE (gloves, goggles) due to potential irritation (H315, H319) .
  • Stability : Store at room temperature in airtight containers to prevent hydrolysis of the amino group .
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with institutional guidelines .

How does the cycloalkane ring conformation affect the compound’s biological or catalytic activity?

Level: Advanced
Methodological Answer:
The (1R,2S) configuration imposes a specific ring puckering (e.g., envelope or twist-boat), influencing:

  • Bioactivity : Conformational rigidity enhances binding affinity to chiral receptors (e.g., enzymes or GPCRs) .
  • Catalytic applications : The amino group’s spatial orientation facilitates asymmetric induction in organocatalytic reactions (e.g., aldol additions) . Computational modeling (DFT) can predict preferred conformers and their reactivity .

What strategies validate the absence of diastereomeric impurities in final products?

Level: Basic
Methodological Answer:

  • Chiral GC-MS : Quantifies impurity levels using selective ion monitoring (SIM) .
  • Melting point analysis : Sharp melting ranges (<2°C variation) indicate high diastereomeric purity .
  • Isotopic labeling : 13^{13}C NMR tracks isotopic shifts to confirm homogeneity .

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